(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one
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Overview
Description
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a benzylidene group, a hydroxy group, and a thioxo-oxazolidinone ring. It has garnered significant interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one typically involves the condensation of thiosemicarbazone derivatives with chloroacetyl chloride, followed by cyclization in the presence of anhydrous potassium carbonate. The reaction is carried out in boiling ethanol solvent . Another method involves the reaction of thiazole derivatives with 4-hydroxybenzaldehyde, followed by further reactions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivatives.
Substitution: The thioxo group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted thioxo-oxazolidinones.
Scientific Research Applications
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential enzyme inhibitory activities, particularly against α-amylase.
Medicine: Explored for its anticancer, antioxidant, and antidiabetic properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit α-amylase activity, which is crucial for carbohydrate metabolism . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct biological activities. Its thioxo-oxazolidinone ring is particularly important for its enzyme inhibitory properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H9NO3S |
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Molecular Weight |
235.26g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H9NO3S/c1-12-10(14)9(15-11(12)16)6-7-2-4-8(13)5-3-7/h2-6,13H,1H3/b9-6- |
InChI Key |
SAVKLCXOORPBHT-TWGQIWQCSA-N |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)O)OC1=S |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/OC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)O)OC1=S |
Origin of Product |
United States |
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